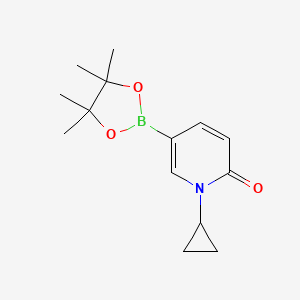![molecular formula C22H28ClN3O3 B2882964 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide CAS No. 898448-46-9](/img/structure/B2882964.png)
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
- Metabolic Pathways and Carcinogenicity : Research on chloroacetamide herbicides, such as acetochlor and metolachlor, highlights their metabolic activation pathways leading to carcinogenicity. These pathways involve complex metabolic activations resulting in DNA-reactive products. Understanding these pathways is crucial for evaluating the safety and environmental impact of similar compounds (Coleman et al., 2000).
Radiosynthesis for Metabolic Studies
- Radiosynthesis and Mode of Action : The synthesis of radiolabeled compounds, like chloroacetanilide herbicide acetochlor, facilitates studies on their metabolism and mode of action. This approach provides insights into the environmental fate and biological interactions of chloroacetamide derivatives (Latli & Casida, 1995).
Environmental Impact and Herbicide Transport
- Occurrence and Transport in the Environment : Studies tracking the environmental presence and transport pathways of acetochlor offer a foundation for assessing the environmental behavior of similar chloroacetamide compounds. Monitoring their presence in water sources and understanding their transport mechanisms can inform regulatory and safety measures (Clark & Goolsby, 1999).
Soil Interaction and Activity
- Soil Interaction and Herbicidal Activity : Research evaluating how wheat straw and irrigation affect the reception and activity of herbicides like acetochlor and metolachlor in soil provides valuable information on the agricultural applications and environmental fate of chloroacetamide herbicides. Understanding these interactions helps in developing application strategies that minimize environmental impact while maximizing agricultural efficiency (Banks & Robinson, 1986).
Inhibition of Fatty Acid Synthesis in Algae
- Bioactivity Against Algae : Chloroacetamides like alachlor have been shown to inhibit fatty acid synthesis in green algae, suggesting potential bioactivity of similar compounds against algae. This line of research may offer insights into the development of new algaecides or the assessment of environmental risks associated with chloroacetamide derivatives (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-25-11-13-26(14-12-25)21(17-3-7-19(28-2)8-4-17)15-24-22(27)16-29-20-9-5-18(23)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSHRIQOYOBWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-methylphenyl)methyl]-2H-tetrazole](/img/structure/B2882889.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2882890.png)
![6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2882892.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882893.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid](/img/structure/B2882895.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2882896.png)


![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2882900.png)

